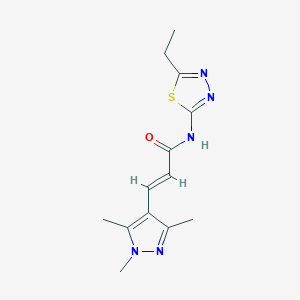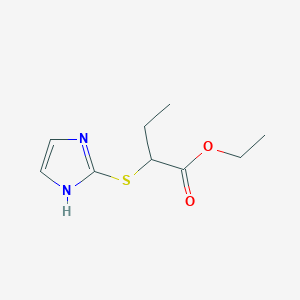![molecular formula C18H20N2O2 B7629065 N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the family of naphthalene-1-carboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide also modulates the activity of the serotonin 5-HT2A receptor by binding to the receptor and altering its conformation, which results in a change in the downstream signaling pathways.
Biochemical and Physiological Effects
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of dopamine in the nucleus accumbens, which is a key region involved in the regulation of reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has also been found to increase the release of acetylcholine in the prefrontal cortex, which is involved in the regulation of cognition and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise manipulation of the reward and motivation pathways in the brain. However, one limitation of using N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide is its potential for off-target effects, particularly on other dopamine receptors.
Direcciones Futuras
There are a number of future directions for the study of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide. One potential area of research is the development of more selective and potent compounds that target the dopamine D3 receptor. Another area of research is the investigation of the potential therapeutic applications of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide in the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide and its potential for off-target effects.
Métodos De Síntesis
The synthesis of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide involves the reaction of naphthalene-1-carboxylic acid with cyclopropylamine and butyl isocyanate. The resulting product is then purified through a series of chromatographic techniques to obtain a highly pure form of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has also been found to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Propiedades
IUPAC Name |
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-14-10-11-14)9-4-12-19-18(22)16-8-3-6-13-5-1-2-7-15(13)16/h1-3,5-8,14H,4,9-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNFSLALZAJFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)





![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)

